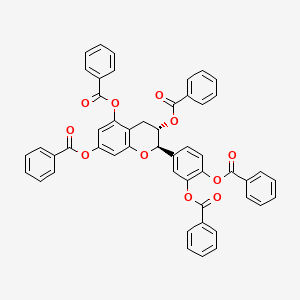

Catechin pentabenzoate

Descripción

Propiedades

Fórmula molecular |

C50H34O11 |

|---|---|

Peso molecular |

810.8 g/mol |

Nombre IUPAC |

[(2R,3S)-5,7-dibenzoyloxy-2-(3,4-dibenzoyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] benzoate |

InChI |

InChI=1S/C50H34O11/c51-46(32-16-6-1-7-17-32)56-38-29-41-39(42(30-38)59-48(53)34-20-10-3-11-21-34)31-44(61-50(55)36-24-14-5-15-25-36)45(57-41)37-26-27-40(58-47(52)33-18-8-2-9-19-33)43(28-37)60-49(54)35-22-12-4-13-23-35/h1-30,44-45H,31H2/t44-,45+/m0/s1 |

Clave InChI |

RFKGHGMSJVVYTB-YWPUXERESA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

SMILES isomérico |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |

Origen del producto |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies for Catechin Pentabenzoate

Total Synthesis Approaches to Catechin (B1668976) Pentabenzoate

The total synthesis of a complex natural product derivative like catechin pentabenzoate involves the de novo construction of its fundamental catechin skeleton followed by exhaustive benzoylation. While no dedicated total synthesis for this compound itself is prominently featured in the literature, the strategies for creating the core catechin and epicatechin structures are well-established and provide a clear pathway.

One common strategy involves the coupling of a phloroglucinol (B13840) derivative (for the A-ring) with a cinnamyl alcohol derivative (for the B-ring and C-ring precursors). nih.gov For example, the enantioselective synthesis of a benzylated epigallocatechin was achieved starting from 3,5-bis(benzyloxy)phenol and 3,4,5-tris(benzyloxy)cinnamyl alcohol. nih.gov A similar protocol was applied to synthesize epigallocatechin-3-gallate (EGCG) and its enantiomer. nih.gov Another approach may involve the reduction of a corresponding quercetin (B1663063) precursor, which already contains the flavonoid skeleton. google.com

Once the catechin skeleton with its five free hydroxyl groups is synthesized, the final step to obtain this compound is a comprehensive benzoylation. This is typically achieved by treating the synthesized catechin with an excess of benzoyl chloride in the presence of a suitable base, such as pyridine (B92270) or potassium carbonate, to ensure all five hydroxyl groups are esterified.

Selective Benzoylation Techniques for Catechin Scaffolds

The catechin molecule possesses five hydroxyl groups of differing reactivity: one secondary alcoholic hydroxyl at the C3 position and four phenolic hydroxyls at the C5, C7, C3', and C4' positions. This structural nuance allows for selective benzoylation by carefully controlling reaction conditions. The phenolic hydroxyls are generally more acidic than the alcoholic C3-OH. However, the C3-OH can be selectively acylated under certain conditions.

Enzymatic methods, in particular, have shown high regioselectivity. Lipase-catalyzed esterification has been a focal point of research, with enzymes like Lipase (B570770) B from Candida antarctica (CALB) being widely used. researchgate.net These enzymatic reactions are often selective for the hydroxyl groups on a sugar moiety if one is present, but can also be applied to aglycones. researchgate.net For instance, the 3-O-palmitoylated catechin was prepared with high yield (90%) via acylation using an immobilized lipase. ingentaconnect.com Chemical methods can also be tuned for selectivity. Hong and Liu discovered that the hydroxyl groups on different rings of (+)-catechin could be selectively acylated with lauroyl chloride under varied catalytic conditions (alkaline or acidic), leading to five distinct substituted products. mdpi.com This demonstrates that by modifying catalysts and solvents, it is possible to target specific hydroxyl groups for benzoylation.

Preparation of this compound Analogs and Positional Isomers

The synthesis of specific analogs and positional isomers of catechin benzoate (B1203000) is crucial for understanding how the position and number of benzoate groups affect the molecule's properties. This is primarily achieved through the strategic use of protecting groups.

Protecting group chemistry is a cornerstone of synthesizing complex molecules with multiple reactive sites. organic-chemistry.orgtcichemicals.com By temporarily masking certain hydroxyl groups, others can be selectively functionalized.

A common strategy involves the use of benzyl (B1604629) ethers to protect the more reactive phenolic hydroxyls. For example, to introduce an alkyl group specifically at the C3-hydroxyl, (+)-catechin is first treated with benzyl bromide and a base like potassium carbonate. This reaction yields 5,7,3',4'-tetra-O-benzyl-(+)-catechin, leaving the C3-OH as the only free hydroxyl group available for subsequent benzoylation or other modifications. researchgate.net After the desired group is installed at the C3 position, the benzyl protecting groups can be removed via hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) to yield the 3-O-benzoyl catechin. researchgate.net

Furthermore, the catechol moiety on the B-ring (3'- and 4'-hydroxyls) can be selectively protected. Reagents like dichlorodiphenylmethane (B138671) or di-tert-butyldichlorosilane (B93958) have been successfully used for the selective protection of this catechol ring, enabling the synthesis of various monomethylated and dimethylated isomers of (+)-catechin. rsc.org This same principle allows for the synthesis of specific catechin benzoate positional isomers, where only the A-ring or specific B-ring hydroxyls are benzoylated.

Recent research has expanded the library of known catechin benzoate derivatives. A study by Abdjan et al. successfully synthesized four new catechin-derived esters via an acylation reaction between (+)-catechin and various substituted benzoyl chlorides using potassium carbonate as a base in acetonitrile (B52724). espublisher.com These novel derivatives demonstrate the versatility of the catechin scaffold for creating a diverse range of compounds.

| Compound Name | Benzoyl Chloride Reagent | Position of Benzoylation |

|---|---|---|

| Catechin-3'-(2,4,6-trichlorobenzoate) | 2,4,6-Trichlorobenzoyl chloride | C3' |

| Catechin-3'-[2-fluoro-3-(trifluoromethyl)benzoate] | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | C3' |

| Catechin-3'-(4-iodobenzoate) | 4-Iodobenzoyl chloride | C3' |

| Catechin-3',4'-[bis(3-chlorobenzoate)] | 3-Chlorobenzoyl chloride | C3', C4' |

Table 1: Synthesized Benzoate Derivatives of (+)-Catechin. espublisher.com

Elucidation of Reaction Mechanisms in Catechin Benzoylation

The fundamental reaction mechanism for the benzoylation of catechin's hydroxyl groups with benzoyl chloride is a nucleophilic acyl substitution. In the presence of a base (e.g., pyridine, K₂CO₃), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in the catechin benzoate ester.

For regioselective benzoylation, more nuanced mechanisms come into play. One proposed mechanism for the selective acylation of diols involves the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an acylating agent such as 1-benzoylimidazole. It is suggested that a hydrogen bond between the hydroxyl group and the base plays a key role in activating the hydroxyl for the transacylation reaction, with steric hindrance influencing which hydroxyl is targeted. mdpi.com

Another advanced mechanistic approach involves catalysis by metal salts. For instance, ferric chloride (FeCl₃) has been shown to catalyze the regioselective benzoylation of carbohydrates. nih.gov It is proposed that the Lewis acidic metal center can coordinate with a cis-diol, such as the one on the catechol B-ring of catechin, thereby activating one hydroxyl group over the other for selective attack by the benzoylating agent. The choice of base in these reactions is also critical; for example, diisopropylethylamine (DIPEA) was found to be uniquely effective in certain FeCl₃-catalyzed benzoylations of glycosides. nih.gov Such metal-catalyzed strategies could provide a powerful tool for achieving specific benzoylation patterns on the catechin scaffold.

Iii. Advanced Spectroscopic and Structural Characterization of Catechin Pentabenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule, allowing for the assignment of each atom and the determination of its spatial relationship to neighboring atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for Catechin (B1668976) Pentabenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 | ~79-82 | Slight downfield shift from catechin due to electronic effects of benzoylation on the heterocyclic ring. |

| C3 | ~68-71 | Significant downfield shift upon esterification of the 3-OH group. |

| C4 | ~28-30 | Minor shift compared to catechin. |

| C5 | ~155-158 | Significant downfield shift upon esterification of the 5-OH group. |

| C6 | ~95-98 | Minor shift. |

| C7 | ~154-157 | Significant downfield shift upon esterification of the 7-OH group. |

| C8 | ~94-97 | Minor shift. |

| C9 | ~150-153 | Minor shift. |

| C10 | ~100-102 | Minor shift. |

| C1' | ~130-132 | Minor shift. |

| C2' | ~122-125 | Minor shift. |

| C3' | ~145-148 | Significant downfield shift upon esterification of the 3'-OH group. |

| C4' | ~144-147 | Significant downfield shift upon esterification of the 4'-OH group. |

| C5' | ~115-118 | Minor shift. |

| C6' | ~119-122 | Minor shift. |

| Carbonyl (x5) | ~164-167 | Characteristic chemical shift for ester carbonyl carbons. |

| Benzoate (B1203000) Ar-C | ~128-134 | Aromatic carbons of the five benzoate groups. |

Disclaimer: The chemical shifts presented in this table are predicted based on the known values for catechin and the general effects of benzoylation on flavonoid spectra. Actual experimental values may vary.

Similar to the ¹³C NMR data, specific Proton NMR (¹H NMR) data for catechin pentabenzoate is not widely published. The ¹H NMR spectrum is expected to show significant changes compared to catechin, particularly for the protons attached to or near the sites of benzoylation. The protons of the catechin backbone will likely experience downfield shifts due to the deshielding effect of the benzoate groups. The spectrum will also be characterized by a complex multiplet in the aromatic region (around 7.2-8.2 ppm) corresponding to the protons of the five benzoate rings.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~5.0-5.3 | d | ~8-9 | Downfield shift from catechin. |

| H-3 | ~5.4-5.7 | m | Significant downfield shift upon esterification. | |

| H-4α | ~2.9-3.2 | dd | ~16-17, ~5-6 | Minor shift. |

| H-4β | ~2.6-2.9 | dd | ~16-17, ~8-9 | Minor shift. |

| H-6 | ~6.2-6.5 | d | ~2-3 | Downfield shift. |

| H-8 | ~6.1-6.4 | d | ~2-3 | Downfield shift. |

| H-2' | ~7.1-7.4 | d | ~2 | Downfield shift. |

| H-5' | ~6.9-7.2 | d | ~8-9 | Downfield shift. |

| H-6' | ~7.0-7.3 | dd | ~8-9, ~2 | Downfield shift. |

| Benzoate H | ~7.2-8.2 | m | Aromatic protons of the five benzoate groups. |

Disclaimer: The chemical shifts and coupling constants in this table are predicted and intended for illustrative purposes. Actual experimental data is required for definitive assignment.

To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the catechin and benzoate rings. For instance, the correlation between H-2 and H-3, and the coupled system of H-5', H-6', and H-2' would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the catechin backbone and the benzoate rings based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for confirming the points of esterification. Correlations would be expected between the carbonyl carbons of the benzoate groups and the protons on the catechin core to which they are attached (e.g., H-3, and protons on the A and B rings).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like this compound. In positive ion mode, the expected molecular ion would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Given the molecular formula of this compound (C₅₀H₃₄O₁₆), the expected monoisotopic mass of the neutral molecule is 898.1847 g/mol .

Table 3: Predicted Molecular Ions for this compound in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ | 899.1920 |

| [M+Na]⁺ | 921.1739 |

| [M+K]⁺ | 937.1479 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be dominated by the sequential loss of the benzoate groups.

A likely fragmentation pathway in positive ion mode would involve the neutral loss of benzoic acid (122.0368 u) or the benzoyl radical (105.0335 u). The initial fragmentation would likely be the loss of one benzoate group, followed by subsequent losses. Fragmentation of the catechin core itself, such as retro-Diels-Alder (rDA) fission of the C-ring, is also possible, although this may be less favored than the cleavage of the ester bonds.

Table 4: Plausible Fragmentation Pathways and Product Ions for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragmentation |

| 899.1920 | Benzoic Acid (122.0368) | 777.1552 | Loss of one benzoate group |

| 777.1552 | Benzoic Acid (122.0368) | 655.1184 | Loss of a second benzoate group |

| 655.1184 | Benzoic Acid (122.0368) | 533.0816 | Loss of a third benzoate group |

| 533.0816 | Benzoic Acid (122.0368) | 411.0448 | Loss of a fourth benzoate group |

| 411.0448 | Benzoic Acid (122.0368) | 289.0080 | Loss of the fifth benzoate group (protonated catechin) |

| 289.0080 | C₈H₈O₃ (152.0473) | 137.0238 | retro-Diels-Alder (rDA) fission of the catechin core |

Disclaimer: The fragmentation pathways presented are based on general principles of mass spectrometry of flavonoids and their derivatives. The actual fragmentation pattern can be influenced by instrumental parameters.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. It relies on the differential absorption of left and right-circularly polarized light by a chiral compound. The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For a molecule like this compound, which possesses multiple stereocenters, ECD spectroscopy would be instrumental in unequivocally establishing its absolute stereochemistry. The process typically involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), are employed to predict the ECD spectra for all possible stereoisomers of the molecule. The absolute configuration is then assigned by identifying the calculated spectrum that best matches the experimental one.

The chromophores within this compound, primarily the benzoate groups and the flavan-3-ol core, would give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. The signs and magnitudes of these effects are directly related to the spatial orientation of these chromophoric groups relative to each other and the chiral centers.

Table 3.3.1: Theoretical ECD Data for a Hypothetical Stereoisomer of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 220 | +15.2 |

| 245 | -22.5 |

| 280 | +8.7 |

| 310 | -5.1 |

| Note: This table is illustrative and does not represent actual experimental data for this compound. |

Without experimental or calculated data, a definitive analysis of the absolute configuration of this compound using ECD cannot be provided at this time.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of five benzoate groups would introduce strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1720-1740 cm⁻¹. Additionally, C-O stretching bands from the ester linkages would appear in the 1250-1300 cm⁻¹ range. Aromatic C=C stretching vibrations from both the catechin backbone and the benzoate rings would be visible in the 1450-1600 cm⁻¹ region. The absence of a broad O-H stretching band, which is prominent in the parent catechin molecule (around 3200-3600 cm⁻¹), would confirm the complete benzoylation of the hydroxyl groups.

Table 3.4.1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Ester C=O Stretch | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 |

| Ester C-O Stretch | 1250-1300 |

| Note: This table is based on characteristic functional group frequencies and is not derived from experimental data for this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower to higher energy molecular orbitals, typically π → π* and n → π* transitions in molecules with conjugated systems and heteroatoms.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the aromatic rings of the flavan-3-ol structure and the attached benzoate groups. The extensive conjugation provided by the benzoyl groups would be expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent catechin molecule. One would anticipate strong π → π* transitions, leading to intense absorption bands in the UV region, likely between 230 nm and 300 nm.

Table 3.4.2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol (B129727) | 235 | 45,000 |

| Methanol | 285 | 18,000 |

| Note: This table is illustrative and does not represent actual experimental data for this compound. |

Iv. Computational and Theoretical Investigations of Catechin Pentabenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying large molecules like catechin (B1668976) derivatives. DFT studies on catechin and its derivatives have been performed to understand their antioxidant properties by analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.orgsemanticscholar.org

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an important indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more reactive. For instance, studies on catechin derivatives have shown that modifications to the molecular structure can alter the HOMO-LUMO gap, thereby influencing their antioxidant capacity. researchgate.net In one study, a catechin derivative showed the lowest HOMO-LUMO energy gap of 0.162 eV, indicating higher reactivity. researchgate.net

DFT calculations are also employed to determine other key properties that influence reactivity, such as bond dissociation enthalpy (BDE), which is a measure of the strength of a chemical bond. researchgate.netsemanticscholar.orgsemanticscholar.org The B-ring of catechins has been identified as a stronger electron donor compared to the A- or D-rings. semanticscholar.orgsemanticscholar.org

Table 1: Calculated Electronic Properties of Catechin Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Catechin | -0.213 | -0.046 | 0.167 |

| Derivative 1 | -0.215 | -0.053 | 0.162 |

Note: The data in this table is illustrative and based on findings for catechin and its derivatives as a proxy for catechin pentabenzoate.

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. The potential energy surface (PES) is a map of the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of molecules, their conformational changes, and their interactions with the surrounding environment, such as solvent molecules. nih.govmdpi.com

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pbbmi.orgkoreascience.kr This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

A key output of molecular docking is the prediction of the binding affinity between a ligand and a protein. nih.govnih.gov This is often expressed as a binding energy, with more negative values indicating a stronger interaction. Molecular docking studies on catechin and its derivatives have been performed against various protein targets to predict their inhibitory potential. pbbmi.orgej-chem.orgresearchgate.net

For example, in a study investigating the anti-inflammatory activity of catechin, molecular docking predicted its binding affinity to pro-inflammatory proteins. pbbmi.org The binding energy of catechin with one of its targets, IL-2, was found to be -5.12 kcal/mol. pbbmi.org In another study, catechin compounds were docked with subunits of the NADPH oxidase enzyme, with predicted binding energies ranging from -4.9 to -9.9 kcal/mol depending on the subunit and the specific catechin derivative. ej-chem.orgresearchgate.net These studies suggest that the structural features of catechin derivatives play a significant role in determining their binding affinity to different protein targets.

Table 2: Predicted Binding Affinities of Catechin Derivatives with Biological Targets

| Catechin Derivative | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Catechin | Interleukin-2 (IL-2) | -5.12 |

| Epicatechin (E) | NADPH Oxidase (p40phox) | -8.3 |

Note: The data in this table is based on findings for catechin and its derivatives as a proxy for this compound.

Beyond predicting binding affinity, molecular docking also provides detailed information about the intermolecular interactions between a ligand and a protein. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. koreascience.kr The analysis of these interactions is crucial for understanding the mechanism of binding and for designing more potent inhibitors.

Docking studies of catechin derivatives have revealed the specific amino acid residues involved in binding. koreascience.kr For instance, hydrogen bonds are often formed with key residues in the active site of an enzyme. koreascience.krnih.gov The hydrophobic parts of the catechin molecule can interact with nonpolar residues in the binding pocket. By analyzing the binding site characteristics, researchers can understand why a particular ligand binds to a specific protein and how its structure could be modified to improve binding.

Theoretical Prediction of Chemical Reactivity and Selectivity Parameters

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. Through methods rooted in Density Functional Theory (DFT), it is possible to calculate a variety of parameters that describe a molecule's reactivity and the selectivity of its potential reaction sites. These theoretical descriptors are crucial for interpreting molecular properties and predicting the outcomes of chemical reactions.

To pinpoint the most reactive sites within a molecule, local reactivity descriptors are employed. Among the most informative are the Fukui functions and local hypersoftness (LHS). These descriptors help in understanding where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack.

The Fukui function , denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the molecule changes. d-nb.info It is a key concept in identifying reactive sites. scirp.orgscirp.org There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron).

f-(r) : for electrophilic attack (removal of an electron).

f0(r) : for radical attack.

By calculating these values for each atom in a molecule, one can predict the most likely sites for a given type of reaction. For instance, in a study of catechin and its isomer epicatechin, Fukui indices revealed that the hydroxyl groups are the most receptive sites for chemical reactions. scirp.orgscirp.org Specifically, analysis of the hydrogen atoms of the hydroxyl groups in catechin showed they are preferential sites for nucleophilic attack. scirp.org The regions around the oxygen atoms and aromatic rings, conversely, are identified as favorable sites for electrophilic attacks. scirp.org

Local hypersoftness (LHS) is another, more recently developed descriptor that has proven to be a robust tool for assessing local reactivity, particularly in flavonoids. arabjchem.orgresearchgate.net LHS can be used to understand the antioxidant capacity of these molecules by evaluating the reactivity of their hydroxyl (HO-) groups. arabjchem.orgresearchgate.net Studies have shown that LHS values calculated for the oxygen atoms in the hydroxyl groups of various flavonoids show a strong correlation with experimentally determined antioxidant power. arabjchem.orgresearchgate.net This indicates that LHS is a suitable theoretical parameter for gaining insight into the antioxidant capabilities of compounds like catechin and its derivatives by pinpointing the most reactive hydroxyl groups. arabjchem.orgresearchgate.net

| Reactivity Descriptor | Definition | Application to Catechin/Flavonoids |

|---|---|---|

| Fukui Function (f+) | Measures the propensity of a site to accept an electron (nucleophilic attack). | The hydrogen atoms of the hydroxyl groups in catechin are identified as the primary sites. scirp.org |

| Fukui Function (f-) | Measures the propensity of a site to donate an electron (electrophilic attack). | The oxygen atoms and aromatic rings are the preferred sites for this type of interaction. scirp.org |

| Local Hypersoftness (LHS) | A local reactivity descriptor used to explain the antioxidant capacity based on the reactivity of hydroxyl groups. | LHS values for oxygen atoms in flavonoids correlate well with experimental antioxidant activity. arabjchem.orgresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for predicting the reactivity of molecules based on the characteristics of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These two orbitals are often referred to as the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction. mdpi.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Molecules often use the electrons in the HOMO to act as a nucleophile or electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to act as an electrophile or electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests higher stability and lower reactivity. researchgate.net

In computational studies of catechin, DFT calculations are used to determine the energies of the HOMO and LUMO. These values, in turn, allow for the calculation of global reactivity descriptors such as chemical hardness (η) and chemical potential (μ). scirp.org For example, a comparative study between catechin and epicatechin found that epicatechin has a lower chemical hardness, suggesting it is the softer and more reactive of the two isomers. scirp.org The HOMO-LUMO gap for catechin is reported to be higher than that of epicatechin, indicating greater stability for catechin. scirp.org

| Parameter | Symbol | Significance | Value for Catechin (eV) | Value for Epicatechin (eV) |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability. | -5.651 | -5.623 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability. | -0.211 | -0.275 |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and stability. | 5.440 | 5.348 |

| Chemical Hardness | η | Resistance to change in electron distribution. | 2.720 | 2.674 |

Note: The values presented in this table are based on a specific theoretical study and may vary depending on the computational methods and basis sets used. scirp.org

V. Mechanistic Studies of Catechin Pentabenzoate S Molecular Interactions

Biochemical Pathway Modulation in In Vitro and A-cellular Systems

Enzyme Inhibition Mechanisms and Kinetics

Computational and in-silico studies have explored the potential of the catechin (B1668976) structure to interfere with the entry and replication of SARS-CoV-2. The primary mechanism involves the interaction with the viral spike (S) protein and its main protease (Mpro), which is essential for viral replication.

Spike Protein Interaction : Docking studies reveal that catechin exhibits a strong binding affinity for the SARS-CoV-2 spike protein. nih.govresearchgate.net Unlike some other compounds that bind directly to the Receptor Binding Domain (RBD), catechin tends to bind to amino acid residues near the RBD. nih.govresearchgate.net This interaction is theorized to cause conformational changes or fluctuations in the RBD, thereby hindering its ability to bind effectively with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov By interfering with the formation of the S Protein-hACE2 complex, catechin acts as an entry inhibitor, preventing the virus from infecting host cells. researchgate.netnih.gov The binding affinity of catechin to the spike protein has been calculated to be as strong as -10.5 kcal/mol. nih.govresearchgate.net

Main Protease (Mpro) Inhibition : The SARS-CoV-2 Mpro is a crucial enzyme that cleaves viral polyproteins into functional units necessary for viral replication. drugtargetreview.com Molecular docking studies have identified catechin derivatives as potential inhibitors of Mpro. nih.gov These compounds fit into the enzyme's active site, forming interactions that block its catalytic activity. This inhibition prevents the processing of the viral polyproteins, thereby halting the replication cycle of the virus. drugtargetreview.comnih.gov

| Target Protein | Interacting Compound | Binding Affinity (kcal/mol) | Proposed Mechanism of Action |

| SARS-CoV-2 Spike Protein | Catechin | -10.5 | Binds near the RBD, causing fluctuations that hinder interaction with the hACE2 receptor. nih.govresearchgate.net |

| RBD/hACE2-Complex | Catechin | -9.1 | Binds to the interface of the complex, disrupting its stability. nih.govresearchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Catechin Derivatives | Not specified | Binds to the active site, inhibiting viral polyprotein processing and replication. nih.gov |

The fat mass and obesity-associated (FTO) protein is an enzyme that plays a role in epigenetic regulation by demethylating N6-methyladenosine in RNA. nih.gov In-silico docking analyses have demonstrated that catechin and its derivatives have the potential to act as FTO inhibitors. researchgate.netjapsonline.comjapsonline.com

The proposed mechanism involves the binding of the catechin molecule within the active site of the FTO protein. This interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. japsonline.comjapsonline.com Specifically, residues such as Tyr-39 and Arg-52 are involved in hydrogen bonding, while Trp-42, Pro-47, and Ile-50 form a stable hydrophobic pocket for the compound. japsonline.comjapsonline.com By occupying this site, catechin can block the normal function of the FTO enzyme. Docking studies have calculated a promising binding affinity for catechin of -6.80 kcal/mol, which is stronger than that of the patented drug orlistat (B1677487) (-6.2 kcal/mol). researchgate.netjapsonline.com

| Target Enzyme | Interacting Compound | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| FTO Protein | Catechin | -6.80 | Tyr-39, Arg-52 (Hydrogen Bonding); Trp-42, Pro-47, Ile-50 (Hydrophobic). japsonline.comjapsonline.com |

| FTO Protein | Gallocatechin | -7.70 | Tyr-39, Arg-52 (Hydrogen Bonding); Trp-42, Gln-43, Pro-47, Ile-50 (Hydrophobic). researchgate.net |

| FTO Protein | Orlistat (Reference) | -6.20 | Not specified in detail. japsonline.com |

Catechin has been investigated for its potential to inhibit key bacterial enzymes, representing a mechanism for antimicrobial activity.

MurA Inhibition : The MurA enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall in both Gram-positive and Gram-negative bacteria. nih.gov In-silico studies show that catechin can act as a MurA inhibitor. nih.gov It binds to the enzyme's active site with a strong binding energy of -8.5 kcal/mol, which is more potent than the known inhibitor fosfomycin. nih.gov The interaction involves key residues such as Asp305, which is crucial for the enzyme's normal function. nih.gov By inhibiting MurA, catechin can disrupt cell wall synthesis, leading to bacterial death.

GBAP and Gelatinase Inhibition : Catechin also interferes with the bacterial quorum sensing (QS) system, a cell-to-cell communication process that regulates virulence factors. nih.gov It shows strong binding affinity to gelatinase biosynthesis-activating pheromone (GBAP) and the virulence factor gelatinase itself. nih.gov The binding energy for catechin with gelatinase is -7.8 kcal/mol. nih.govsemanticscholar.org By inhibiting these proteins, catechin disrupts the QS system, which in turn suppresses the production of virulence factors and reduces bacterial pathogenicity. nih.gov Studies suggest catechin acts as a non-competitive inhibitor against these targets. nih.gov

| Target Enzyme/Protein | Interacting Compound | Binding Energy (kcal/mol) | Proposed Mechanism of Action |

| MurA | Catechin | -8.5 | Binds to the active site, involving key residue Asp305, to inhibit peptidoglycan synthesis. nih.gov |

| GBAP | Catechin | Strong (value not specified) | Inhibits the quorum sensing signaling molecule. nih.gov |

| Gelatinase | Catechin | -7.8 | Inhibits the virulence factor, disrupting the quorum sensing system. nih.govsemanticscholar.org |

Receptor Binding and Intracellular Signaling Pathway Analysis (e.g., Nrf2, NFκB, MAPKs)

Catechins modulate several critical intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Nrf2 Pathway : The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a primary regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is bound to its inhibitor, Keap1. nih.gov Catechins can activate the Nrf2 pathway by promoting the dissociation of Nrf2 from Keap1. nih.gov This allows Nrf2 to translocate to the nucleus, where it stimulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Molecular docking suggests catechin can interact directly with the Nrf2-binding site on the Keap1 protein. nih.gov

NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. nih.govsemanticscholar.org Catechins have been shown to suppress the activation of NF-κB. frontiersin.orgsemanticscholar.orgnih.gov The mechanism involves preventing the degradation of the IκBα inhibitor protein, which otherwise releases NF-κB to move into the nucleus and activate pro-inflammatory genes. frontiersin.org Some catechin derivatives may act as covalent inhibitors, directly binding to the p65 subunit of NF-κB. frontiersin.org By downregulating this pathway, catechin can reduce the expression of inflammatory mediators. semanticscholar.orgnih.gov

MAPKs Pathway : Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a key role in inflammation. nih.gov Studies have shown that catechins can inhibit the phosphorylation of key MAPK proteins such as p38 and ERK. nih.govresearchgate.net By preventing their activation, catechins can block downstream signaling events that lead to inflammation and other cellular stress responses.

Fundamental Mechanisms of Oxidative Stress Modulation (e.g., Radical Scavenging, Metal Chelation)

The antioxidant activity of the catechin structure is a cornerstone of its biochemical function and is attributed to its ability to directly neutralize reactive oxygen species (ROS) and chelate metal ions. nottingham.ac.uk

Radical Scavenging : Catechin is an effective scavenger of free radicals like peroxyl radicals. nih.gov Its molecular structure, particularly the presence of multiple hydroxyl (-OH) groups on its phenolic rings, allows it to donate hydrogen atoms to unstable radicals, thereby neutralizing them. nih.govnih.gov The catechol group is the primary site of this activity. wikipedia.org Upon donating a hydrogen atom, the catechin itself becomes a relatively stable radical, which can be regenerated by other antioxidants like ascorbic acid. mdpi.com This activity has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netnih.gov

Interaction with Macromolecular Biological Assemblies

Disruption of Pathological Protein Aggregates (e.g., Amyloid Fibrils)

There is currently no direct scientific evidence available detailing the interaction of Catechin pentabenzoate with pathological protein aggregates such as amyloid fibrils. However, extensive research has been conducted on the parent molecule, catechin, and its galloylated derivative, epigallocatechin gallate (EGCG), demonstrating their ability to interfere with amyloid fibril formation.

Studies have shown that catechin and EGCG can bind to amyloid-β (Aβ) monomers and oligomers, preventing their aggregation into larger fibrils which are characteristic of Alzheimer's disease. nih.gov The proposed mechanisms involve the stabilization of the unstructured peptide, thereby inhibiting the initial nucleation step of fibril formation. The interaction is thought to be driven by a combination of hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that these catechins can disrupt and cover the hydrophobic clusters on Aβ oligomers, rendering them inactive for further aggregation. nih.gov

The following table summarizes the observed effects of different catechins on Aβ aggregation, providing a comparative context.

| Compound | Effect on Aβ Monomers/Oligomers | Effect on Aβ Fibrils | Reference |

| Catechin (CA) | Binds to monomers and oligomers, preventing aggregation | - | nih.gov |

| Epigallocatechin gallate (EGCG) | Binds to monomers and oligomers, preventing aggregation | Slightly inhibits further development | nih.gov |

This data is based on studies of catechin and its derivatives, not this compound.

Influence on Organellar Function (e.g., Mitochondrial Complex I in Plant Systems)

Specific data on the influence of this compound on organellar function, particularly mitochondrial Complex I, is not available in the current body of scientific literature. Research on the parent compound, (+)-catechin, has indicated an inhibitory effect on mitochondrial Complex I activity. This inhibition can lead to a decrease in the mitochondrial membrane potential.

It is important to underscore that these findings relate to catechin and not its pentabenzoate derivative. The large benzoate (B1203000) groups would drastically change the molecule's solubility, size, and electronic distribution, making it unlikely to interact with mitochondrial complexes in the same manner as catechin.

Structure-Activity Relationship Investigations at the Molecular Level for this compound Derivatives

Direct structure-activity relationship (SAR) studies for this compound derivatives are not present in the available literature. However, SAR studies on various other catechin derivatives have provided valuable insights into the molecular features that govern their biological activities, such as antioxidant capacity.

These studies consistently highlight the critical role of the hydroxyl groups on the B-ring and the galloyl moiety at the 3-position of the C-ring. The number and position of these hydroxyl groups are key determinants of the antioxidant and anti-amyloidogenic properties of catechins. For instance, the presence of a galloyl group, as seen in EGCG, significantly enhances its ability to inhibit amyloid fibril formation compared to non-galloylated catechins.

Modification of the catechin structure, such as the introduction of substituents at the C-8 position of the A-ring, has been shown to influence its antioxidant activity. This suggests that modifications to the core catechin scaffold can modulate its biological effects.

The table below outlines key structural features of catechins and their generally accepted influence on activity.

| Structural Feature | Influence on Biological Activity |

| Hydroxyl groups on B-ring | Crucial for antioxidant and anti-amyloidogenic activity |

| Galloyl moiety at C-3 position | Enhances inhibitory effect on amyloid aggregation |

| Substituents on A-ring | Can modulate antioxidant capacity |

This information is derived from studies on various catechin derivatives and is intended to provide a general understanding of SAR principles in this class of compounds. It does not directly apply to this compound.

Vi. Advanced Analytical Methodologies for Catechin Pentabenzoate

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are fundamental for the separation and quantification of catechin (B1668976) pentabenzoate. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a cornerstone technique for the analysis of catechins and their derivatives. thaiscience.infomdpi.compreprints.org Method development for catechin pentabenzoate involves a systematic optimization of several key parameters to achieve adequate separation and quantification.

Key Optimization Parameters for HPLC Analysis of Catechins:

| Parameter | Considerations and Common Selections |

| Stationary Phase (Column) | Reversed-phase C18 columns are widely used for their ability to separate compounds based on hydrophobicity. mdpi.comresearchgate.netnuph.edu.ua Phenyl-X columns can offer enhanced selectivity for aromatic compounds like catechins. lcms.czthermofisher.com |

| Mobile Phase | A gradient elution using a mixture of an aqueous phase (often acidified with formic acid, trifluoroacetic acid, or phosphoric acid to improve peak shape and resolution) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. mdpi.comnih.govdss.go.th The use of an acidic mobile phase is crucial for achieving good separation of catechin isomers. scielo.br |

| Flow Rate | Typically ranges from 0.8 to 2.0 mL/min, with adjustments made to balance analysis time and resolution. thaiscience.infonih.gov |

| Column Temperature | Maintaining a constant column temperature, often around 30-40°C, is important for reproducible retention times and peak shapes. thaiscience.infoshimadzu.com |

| Detection Wavelength | Catechins exhibit strong UV absorbance. Wavelengths around 210 nm or 280 nm are frequently used for detection, with 210 nm often providing greater sensitivity. thaiscience.infoscielo.brthescipub.com |

The goal of optimization is to develop a robust method that is linear, precise, accurate, and sensitive. Validation studies typically demonstrate linearity with a high correlation coefficient (r² > 0.99), good precision (low coefficient of variation), and low limits of detection (LOD) and quantification (LOQ). nih.govthescipub.com For instance, a validated HPLC method for catechin derivatives showed an LOD of less than 1 µg/mL and an LOQ of less than 3 µg/mL. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

UPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. thermofisher.comresearchgate.net This results in markedly improved resolution, speed, and sensitivity. ijsrtjournal.comwaters.com The primary advantage of UPLC is its ability to perform much faster separations without compromising resolution, making it ideal for high-throughput analysis. thermofisher.comwaters.com

The fundamental principle behind UPLC's enhanced performance lies in the Van Deemter equation, which relates the height equivalent to a theoretical plate (a measure of column efficiency) to the linear velocity of the mobile phase. researchgate.net By using smaller particles, UPLC systems can operate at higher linear velocities without a significant loss in efficiency, leading to faster analysis times. researchgate.net This technology allows for the separation of complex mixtures in a fraction of the time required by traditional HPLC. thermofisher.com For example, a mixture of phenolic compounds including catechins was separated in under 7 minutes using a UPLC system. thermofisher.com

Comparison of HPLC and UPLC for Catechin Analysis:

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm ijsrtjournal.com |

| Analysis Time | Longer (e.g., >20 minutes) thermofisher.com | Shorter (e.g., <10 minutes) nih.gov |

| Resolution | Good | Excellent, allows for better separation of closely eluting peaks waters.comwaters.com |

| Sensitivity | Good | Higher, due to sharper and narrower peaks researchgate.netijsrtjournal.com |

| System Pressure | Lower | Significantly higher waters.com |

Hyphenated Techniques for Comprehensive Detection and Characterization

To gain more comprehensive information about this compound, chromatographic systems are often coupled with advanced detectors. These "hyphenated" techniques provide both quantitative data and structural information.

HPLC-Photodiode Array (PDA) Detection for Spectroscopic Profiling

Coupling HPLC with a Photodiode Array (PDA) detector is a powerful technique for the analysis of compounds like this compound. thescipub.comcore.ac.uk Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for a compound as it elutes from the column. thescipub.com

This capability offers several advantages:

Peak Purity Assessment: The spectral data can be used to assess the purity of a chromatographic peak. If the spectra are consistent across the peak, it is likely a single compound. lcms.cz

Compound Identification: The acquired spectrum can be compared to a library of known spectra for identification purposes. scielo.br

Optimal Wavelength Selection: The full spectrum allows for the selection of the wavelength of maximum absorbance for each compound, maximizing sensitivity for quantification. scielo.br

For catechins, PDA detection allows for scanning across a range of wavelengths, typically 200-400 nm, to capture the characteristic absorbance maxima around 210 nm and 280 nm. researchgate.netthescipub.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For the ultimate in sensitivity and specificity, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnsf.govnih.gov This technique provides not only the retention time from the LC but also the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products. nih.gov

In an LC-MS/MS experiment, the eluent from the LC column is ionized, typically using electrospray ionization (ESI). plos.org The ions are then guided into the first mass analyzer, which selects the ion of interest (the precursor ion), in this case, the protonated or deprotonated this compound molecule. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass analyzer. nih.gov

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for the quantification of analytes at very low concentrations, even in complex biological matrices. plos.orgresearchgate.net LC-MS/MS methods have been developed for the sensitive quantification of catechins and their metabolites in biological fluids like plasma and urine, with detection limits in the nanomolar range. nih.govnih.gov The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, aiding in the unequivocal identification of the compound. nih.govmdpi.com

Sample Preparation and Extraction Methodologies from Complex Matrices (e.g., Plant Extracts)

The analysis of this compound from complex matrices like plant extracts requires an efficient sample preparation and extraction step to remove interfering substances and concentrate the analyte. researchgate.netnih.gov The choice of extraction method is critical for obtaining accurate and reproducible results. nih.gov

Common Extraction Techniques for Catechins from Plant Material:

| Extraction Method | Description | Advantages | Disadvantages |

| Solvent Extraction | The plant material is macerated or sonicated with a suitable solvent, such as ethanol (B145695), methanol (B129727), or aqueous mixtures of these. thaiscience.infopreprints.orgnih.gov 70% methanol is a commonly used solvent. thaiscience.info | Simple, widely applicable. | Can extract a wide range of compounds, potentially leading to complex extracts. researchgate.net |

| Solid-Phase Extraction (SPE) | Used as a clean-up step after initial solvent extraction. The extract is passed through a solid sorbent that retains either the analyte or the impurities, allowing for their separation. nih.gov | Provides cleaner extracts, reduces matrix effects. | Can be more time-consuming and requires method development. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. Modifiers like ethanol may be added to enhance the extraction of polar compounds. preprints.orgnih.gov | Environmentally friendly ("green" technique), selective. preprints.org | Requires specialized equipment. |

A typical extraction procedure for catechins from tea leaves might involve grinding the leaves, extracting them with 70% methanol in a heated water bath, centrifuging to remove solid debris, and then filtering the supernatant through a 0.45 µm filter before injection into the HPLC system. thaiscience.info The goal of any extraction method is to achieve a high recovery of the target analyte while minimizing the co-extraction of interfering compounds. nih.gov

Vii. Non Biological and Chemical Engineering Applications of Catechin Pentabenzoate

Integration in Advanced Materials Science and Polymer Chemistry

The incorporation of flavonoid derivatives like catechin (B1668976) pentabenzoate into polymers is an emerging area of research. The benzoylation of catechin enhances its compatibility with hydrophobic polymer matrices, allowing for its use as a functional additive.

One of the primary roles of catechin pentabenzoate in materials science is as a stabilizer and antioxidant for polymers. The phenolic structure, although esterified, can still confer antioxidant properties, protecting the polymer from degradation induced by oxidation. The bulky benzoate (B1203000) groups can also improve the thermal stability of the polymer matrix.

Furthermore, flavonoids have been investigated as photoinitiators in polymerization processes. encyclopedia.pub While specific studies on this compound are limited, related flavonoid structures have shown potential in initiating polymerization upon exposure to visible light, which could be applicable in the development of biocompatible polymers and coatings. encyclopedia.pub The modification to the pentabenzoate derivative could influence the efficiency and wavelength at which photoinitiation occurs.

Below is a table summarizing the potential effects of integrating this compound into polymer systems based on the properties of acylated flavonoids.

| Property | Effect of this compound Integration |

| Compatibility | Enhanced with hydrophobic polymers due to increased lipophilicity. |

| Thermal Stability | Potential improvement of the polymer matrix. |

| Antioxidant Activity | Can act as a stabilizer, protecting against oxidative degradation. |

| Photoinitiation | May serve as a photoinitiator for polymerization reactions. encyclopedia.pub |

Role as Synthetic Intermediates in Complex Organic Synthesis

In complex organic synthesis, protecting reactive functional groups is a critical step. This compound can be viewed as a protected form of catechin, where the hydroxyl groups are masked by benzoate esters. This protection allows for selective reactions to occur at other positions of the catechin molecule without interference from the highly reactive phenolic hydroxyls.

The synthesis of complex natural product derivatives and analogues often requires multi-step procedures where specific hydroxyl groups need to be differentiated. The use of a fully protected intermediate like this compound allows for subsequent selective deprotection and further functionalization. For instance, synthetic strategies for creating catechin conjugates and oligomers, such as procyanidins, often involve the use of protected catechin monomers to control the regioselectivity of the coupling reactions. researchgate.net

The development of novel catechin-based compounds with unique biological or material properties relies on the ability to chemically manipulate the catechin scaffold. This compound serves as a key starting material or intermediate in these synthetic pathways, enabling the construction of more complex molecules. google.comresearchgate.net

Chemoenzymatic Transformations and Biocatalytic Applications

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high selectivity and efficiency. nih.gov this compound can be a substrate in chemoenzymatic transformations, particularly in reactions involving lipases.

Enzymatic acylation and deacylation are powerful tools in modifying natural products. Lipases, which function effectively in non-aqueous environments, can catalyze the transesterification of flavonoid esters. nih.govthieme-connect.com This allows for the selective modification of the benzoate groups on this compound, potentially replacing them with other acyl groups to fine-tune the molecule's properties. This process offers a milder and more selective alternative to purely chemical methods. nih.govthieme-connect.com

The enzymatic acylation of flavonoids has been shown to enhance their solubility in lipophilic systems and can improve properties like antioxidant and antimicrobial activity. nih.govfranciscoploulab.eu While this compound is already fully acylated, it could be a substrate for lipase-catalyzed reactions to introduce different acyl chains, thereby creating novel catechin derivatives with tailored functionalities. thieme-connect.com For example, a lipase (B570770) could be used to selectively remove one or more benzoate groups, opening up specific positions for further chemical modification in a chemoenzymatic pathway. nih.govthieme-connect.com

The table below outlines the key aspects of chemoenzymatic transformations involving flavonoid esters like this compound.

| Transformation | Enzyme | Potential Outcome |

| Transesterification | Lipase | Replacement of benzoate groups with other acyl chains to create novel derivatives. thieme-connect.com |

| Selective Deprotection | Lipase | Regioselective removal of benzoate groups to enable site-specific modifications. thieme-connect.com |

Viii. Future Directions and Emerging Research Avenues for Catechin Pentabenzoate

Exploration of Novel and Efficient Synthetic Pathways

The current synthesis of catechin (B1668976) pentabenzoate and related compounds often involves multi-step processes that can be inefficient. Future research will likely focus on developing more streamlined and cost-effective synthetic routes. One approach involves the selective protection of the various hydroxyl groups on the parent catechin molecule. For instance, a method has been developed for the synthesis of monomethylated, dimethylated, and trimethylated isomers of (+)-catechin through the selective protection of the catechol ring using reagents like dichlorodiphenylmethane (B138671). rsc.org This principle of selective protection could be adapted and optimized for the synthesis of catechin pentabenzoate, potentially improving yields and reducing the number of synthetic steps.

Metabolic engineering presents another promising avenue for the synthesis of the precursor, (+)-catechin. nih.gov By introducing the entire biosynthetic pathway for (+)-catechin into microorganisms like E. coli, it may be possible to produce large quantities of the starting material in a sustainable manner. nih.gov This approach involves the expression of several enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and others, which collectively convert precursors like phenylalanine or tyrosine into (+)-catechin. nih.gov Further refinement of these engineered pathways could lead to higher yields and provide a readily available source of catechin for subsequent benzoylation.

Future research in this area could explore:

One-pot synthesis methods to reduce reaction time and purification steps.

The use of novel catalysts to improve the efficiency and selectivity of the benzoylation reaction.

Enzymatic synthesis as a greener alternative to traditional chemical methods.

Identification and Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms

The biological activities of this compound are intrinsically linked to its interactions with molecular targets within cells. While some research has pointed to potential interactions, a comprehensive understanding of its molecular targets and the precise mechanisms of action is still lacking.

For instance, the parent compound, catechin, has been shown to interact with various proteins. In silico studies have predicted that catechin can bind to multiple proteins in pathogenic bacteria, suggesting a potential antimicrobial mechanism. nih.gov Specifically, catechin has shown good binding energy with the MurA enzyme, which is involved in bacterial cell wall synthesis, as well as with proteins involved in quorum sensing, a bacterial communication system. nih.gov It is plausible that this compound, with its altered lipophilicity and steric bulk due to the benzoate (B1203000) groups, may interact with a different set of molecular targets or exhibit modified binding affinities for the same targets as catechin.

A study on the plant Arabidopsis thaliana revealed that this compound was among the flavonoids that showed changes in abundance in response to mitochondrial stress, suggesting a potential role in cellular stress responses. sryahwapublications.com Further investigation is needed to determine if this is a direct interaction with mitochondrial components or an indirect effect.

Future research should aim to:

Utilize affinity chromatography and mass spectrometry to identify proteins that directly bind to this compound.

Employ techniques like surface plasmon resonance to quantify the binding affinities and kinetics of these interactions.

Conduct structural biology studies (e.g., X-ray crystallography, NMR spectroscopy) to visualize the binding of this compound to its molecular targets at an atomic level.

Development of Advanced Computational Models for Precise Structure-Function Prediction

Computational modeling is a powerful tool for predicting the biological activity and physicochemical properties of molecules based on their structure. For this compound, the development of sophisticated computational models could accelerate the discovery of its potential applications.

Advanced computational methods, such as graph convolutional networks, are emerging as powerful tools for predicting protein function based on structure. nih.gov These methods could be adapted to predict the biological functions of small molecules like this compound by analyzing their structural features and predicted interactions with protein targets.

| Computational Approach | Application for this compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with various protein targets. | Identification of potential molecular targets and understanding of binding interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with observed biological activities. | Guiding the design of new derivatives with enhanced activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its complexes with target molecules over time. | Understanding the stability of interactions and conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculating electronic properties to predict reactivity and antioxidant capacity. | Elucidating the mechanisms of antioxidant activity and chemical reactivity. |

Investigation of this compound's Reactivity and Stability in Diverse Non-Physiological Environments

Understanding the stability and reactivity of this compound in various non-physiological environments is crucial for its potential application in materials science, food preservation, and other industrial processes. The parent compound, catechin, is known to be susceptible to degradation under certain conditions. It is relatively stable in acidic conditions (pH < 4) but degrades rapidly in alkaline solutions (pH > 8). mdpi.com Temperature, oxygen, metal ions, and UV light can also influence its stability. researchgate.net

The addition of five benzoate groups is likely to significantly alter the reactivity and stability profile of catechin. For example, the ester linkages in this compound could be susceptible to hydrolysis under acidic or basic conditions. The bulky benzoate groups may also provide some steric hindrance, potentially protecting the core catechin structure from certain degradation pathways.

A study on the photostability of catechin revealed that it can undergo photo-oxidation when exposed to blue light or UV irradiation, leading to the formation of various degradation products. mdpi.comnih.gov Investigating the photostability of this compound will be important for applications where it might be exposed to light.

Future research in this area should systematically evaluate the stability of this compound under a range of conditions, including:

pH: From highly acidic to highly alkaline.

Temperature: A wide range of temperatures to determine its thermal stability.

Solvents: In various organic and inorganic solvents to understand its solubility and degradation in different media.

Oxidizing and Reducing Agents: To assess its redox stability.

Light Exposure: To determine its photostability and potential for photodegradation.

| Environmental Factor | Effect on Catechin | Hypothesized Effect on this compound |

|---|---|---|

| pH | Unstable in alkaline conditions (pH > 8), relatively stable in acidic conditions (pH < 4). mdpi.com | Potential for hydrolysis of ester bonds at extreme pH values. The core structure may be more stable due to the protection of hydroxyl groups. |

| Temperature | High temperatures can lead to degradation and epimerization. nih.gov | Increased temperature may accelerate hydrolysis or other degradation pathways. The melting point and thermal decomposition temperature will be key parameters to determine. |

| Light | Susceptible to photo-oxidation, especially under UV or blue light. mdpi.com | The benzoate groups may alter the UV absorption spectrum and could either enhance or reduce photostability. |

| Solvents | Solubility and stability depend on the polarity of the solvent. sci-hub.se | Expected to be more soluble in non-polar organic solvents compared to catechin. Stability will vary depending on the solvent's properties. |

Q & A

Q. What are the standard protocols for synthesizing catechin pentabenzoate, and how can purity be optimized during the process?

Synthesis typically involves benzoylation of catechin using benzoyl chloride in anhydrous pyridine. To optimize purity:

- Use stoichiometric control (5:1 molar ratio of benzoyl chloride to catechin) to prevent incomplete esterification or over-substitution.

- Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol.

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against known standards .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

- Structural confirmation : Employ H and C NMR to identify esterification sites and quantify substitution. Compare spectral data with unmodified catechin to confirm benzoate integration .

- Thermal stability : Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition thresholds. Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions .

Q. How should researchers address stability challenges when storing this compound for long-term studies?

- Store in amber vials at -20°C under argon to prevent hydrolysis of ester bonds.

- Monitor degradation via periodic HPLC analysis. Pre-pack aliquots to minimize freeze-thaw cycles. Include desiccants in storage containers to mitigate moisture ingress .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different cellular models?

- Experimental design : Apply the FINER framework to evaluate feasibility and relevance. Compare studies using standardized cell lines (e.g., HepG2 vs. RAW264.7) and control for variables like incubation time, concentration, and solvent (DMSO vs. ethanol) .

- Data normalization : Use internal controls (e.g., cell viability assays) and quantify metabolite interference via LC-MS to identify confounding factors .

Q. What methodologies are effective for studying this compound’s structure-activity relationship (SAR) in antioxidant assays?

- Systematic SAR : Synthesize analogs with varying benzoate substitution (e.g., mono- vs. penta-ester) and test in DPPH and ORAC assays.

- Computational modeling : Perform DFT calculations to correlate electron-donating capacity of substituents with radical scavenging activity. Validate predictions using experimental IC values .

Q. How can bioavailability of this compound be enhanced without compromising its metabolic stability?

- Formulation strategies : Develop nanoemulsions (e.g., using Tween 80 and Span 20) to improve solubility. Validate encapsulation efficiency via dynamic light scattering (DLS).

- In vitro permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Compare with unmodified catechin to quantify esterase-mediated hydrolysis rates .

Q. What computational approaches are suitable for predicting this compound’s interactions with cytochrome P450 enzymes?

- Molecular docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to identify binding poses. Prioritize residues (e.g., heme iron coordination) for mutagenesis validation.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Calculate binding free energies via MM-PBSA .

Q. How should researchers design experiments to investigate synergistic effects between this compound and other polyphenols?

- Combinatorial screening : Use fractional factorial design to test binary/ternary mixtures in antioxidant or anti-inflammatory assays.

- Data analysis : Apply Chou-Talalay synergy scores (CompuSyn software) to distinguish additive vs. synergistic interactions. Include isobolograms to visualize dose-response relationships .

Methodological Best Practices

- Reproducibility : Document all synthetic steps (e.g., reaction temperature, solvent purity) and share raw spectral data in supplementary materials .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include randomization/blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.